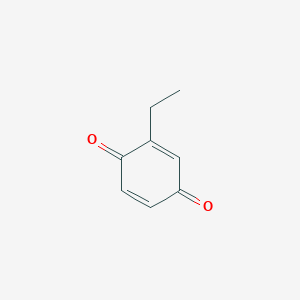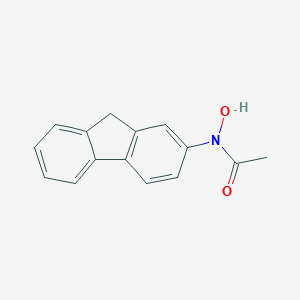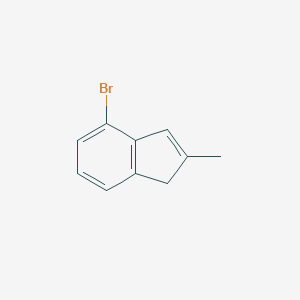
4-Bromo-2-methyl-1h-indene
Overview
Description
4-Bromo-2-methyl-1H-indene is a chemical compound with the molecular formula C10H9Br . It is derived from 2’-Bromopropiophenone, which is used as a reagent to synthesize 2-methyl-3-aminopropiophenones .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-1H-indene consists of 10 carbon atoms, 9 hydrogen atoms, and 1 bromine atom .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-indene has a boiling point of 104-108 °C and a density of 1.432±0.06 g/cm3 .Scientific Research Applications
Retinoic Acid Receptor α Agonists
4-Bromo-2-methyl-1H-indene derivatives have been synthesized and evaluated for their potential as retinoic acid receptor α (RARα) agonists . These compounds exhibit moderate RARα binding activity and potent antiproliferative activity, making them candidates for cancer therapy and prevention. For instance, certain indene-derived compounds have shown the ability to induce differentiation in NB4 cells, which is significant in the treatment of acute promyelocytic leukemia .
Organic Synthesis
The compound serves as a precursor in various organic synthesis processes. It is involved in the synthesis of indene derivatives through reactions like cycloisomerization, where electrophilically activated alkynes are intercepted by benzylic C-H bonds at primary, secondary, and tertiary carbon centers . This process is crucial for creating complex organic molecules with potential applications in pharmaceuticals and materials science.
Muscle Relaxant Precursors
4-Bromo-2-methyl-1H-indene is derived from 2’-Bromopropiophenone and is used to synthesize 2-methyl-3-aminopropiophenones . These compounds exhibit muscle relaxing effects, which could be beneficial in developing new medications for conditions that cause muscle spasms or hyperactivity.
Metal Coordination Complexes
The ethylene ketal of 2’'-bromopropiophenone, related to 4-Bromo-2-methyl-1H-indene, is used to determine properties of active sites within metal coordination complexes . This application is important in the field of catalysis, where understanding the active sites can lead to the development of more efficient catalysts.
Mechanism of Action
Target of Action
It is derived from 2’-bromopropiophenone , which is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that 4-Bromo-2-methyl-1H-indene may interact with similar targets.
Mode of Action
Its precursor, 2’-bromopropiophenone, is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that 4-Bromo-2-methyl-1H-indene may have a similar mode of action.
Biochemical Pathways
Given its derivation from 2’-bromopropiophenone , it may affect similar biochemical pathways.
Result of Action
Compounds synthesized from its precursor, 2’-bromopropiophenone, are known to exhibit muscle relaxing effects . This suggests that 4-Bromo-2-methyl-1H-indene may have similar effects.
properties
IUPAC Name |
4-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKASFXMXUOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1h-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



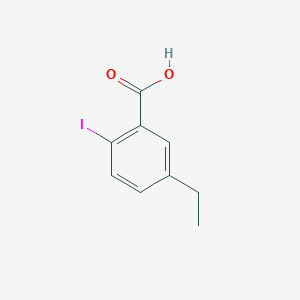
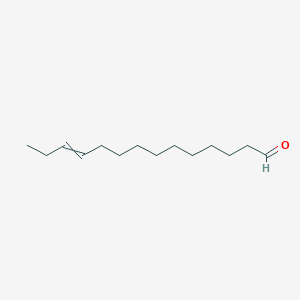

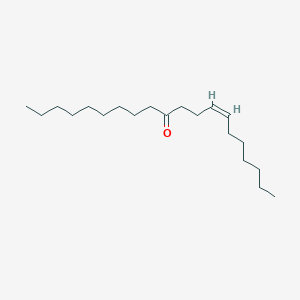


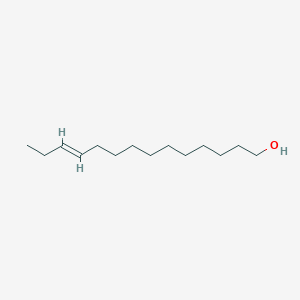
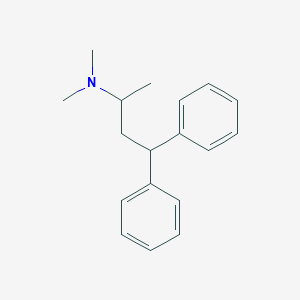


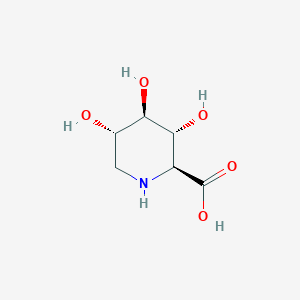
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
